7-Methoxy-2-(trichloromethyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV665820 is a chemical compound identified as a potential inhibitor of the coenzyme A synthesis pathway in the malaria parasite Plasmodium falciparum. This compound has shown promise in targeting the parasite’s ability to synthesize coenzyme A, a critical molecule for its survival and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MMV665820 involves a series of chemical reactions starting from basic organic molecules. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of various organic solvents, catalysts, and reagents to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of MMV665820 would likely involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound. The process would be optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: MMV665820 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert MMV665820 into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of MMV665820 .
Scientific Research Applications
MMV665820 has several scientific research applications, including:
Chemistry: Used as a tool to study the coenzyme A synthesis pathway and its inhibition.
Biology: Investigated for its effects on the malaria parasite and other organisms that rely on coenzyme A synthesis.
Medicine: Explored as a potential anti-malarial drug due to its ability to inhibit the growth of Plasmodium falciparum.
Industry: Potential applications in the development of new anti-malarial therapies and other pharmaceuticals.
Mechanism of Action
MMV665820 exerts its effects by inhibiting key enzymes in the coenzyme A synthesis pathway of Plasmodium falciparum. Specifically, it targets enzymes such as phosphopantetheine adenylyltransferase and dephospho coenzyme A kinase, which are essential for the synthesis of coenzyme A. By inhibiting these enzymes, MMV665820 disrupts the parasite’s ability to produce coenzyme A, leading to its death .
Comparison with Similar Compounds
MMV665980: Another compound targeting the coenzyme A synthesis pathway with similar inhibitory effects.
MMV667491: Exhibits similar activity against the malaria parasite but with different potency and selectivity profiles.
Uniqueness: MMV665820 is unique in its specific inhibition of the coenzyme A synthesis pathway, making it a valuable tool for studying this pathway and developing new anti-malarial therapies. Its distinct chemical structure and mechanism of action set it apart from other compounds targeting the same pathway .
Properties
IUPAC Name |
7-methoxy-2-(trichloromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3O3/c1-16-6-2-3-7-8(15)5-10(11(12,13)14)17-9(7)4-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLSLEOFBMPIFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.